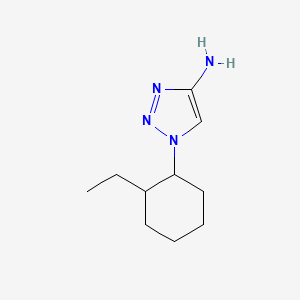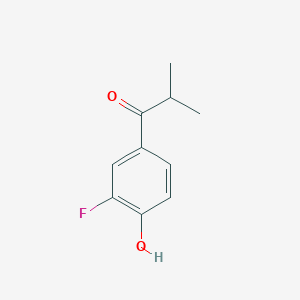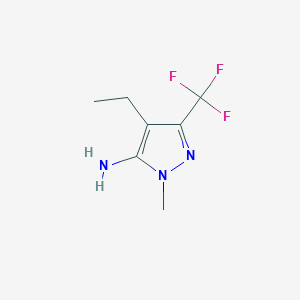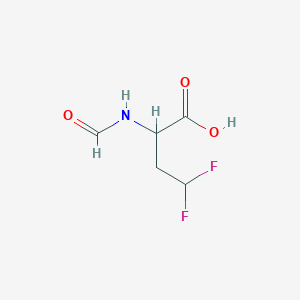
2-ethoxy-6-methoxy-3-Pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-methoxy-3-pyridinamine is an organic compound belonging to the class of pyridines, which are aromatic heterocyclic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of ethoxy and methoxy groups attached to the pyridine ring, along with an amino group at the third position. Pyridines are significant in various fields due to their presence in many natural products, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-6-methoxy-3-pyridinamine typically involves the functionalization of a pyridine ring. One common method is the alkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes via hydroboration with catecholborane, alkyl iodides via iodine atom transfer, and xanthates. This reaction proceeds under neutral conditions without the need for an acid to activate the heterocycle or an external oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation methods. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-methoxy-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used under basic or acidic conditions.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Ethoxy-6-methoxy-3-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive pyridine derivatives.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-6-methoxy-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methoxypyridine: Similar structure but lacks the ethoxy group.
3-Ethoxypyridine: Similar structure but lacks the methoxy group.
2,6-Dimethoxypyridine: Contains two methoxy groups instead of one methoxy and one ethoxy group.
Uniqueness: 2-Ethoxy-6-methoxy-3-pyridinamine is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other pyridine derivatives .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-ethoxy-6-methoxypyridin-3-amine |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8-6(9)4-5-7(10-8)11-2/h4-5H,3,9H2,1-2H3 |
InChI Key |
AJLQDKVCTQZNHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)
![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)



